molecular formula C11H15BrClN B13468218 7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B13468218
M. Wt: 276.60 g/mol
InChI Key: URABVTAIRWORLS-UHFFFAOYSA-N
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Description

7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H15BrClN It is a derivative of tetrahydronaphthalene, featuring a bromine atom at the 7th position and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the bromination of N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to target proteins or enzymes, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
  • 7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
  • 7-bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Uniqueness

7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.

Properties

Molecular Formula

C11H15BrClN

Molecular Weight

276.60 g/mol

IUPAC Name

7-bromo-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C11H14BrN.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h5-7,11,13H,2-4H2,1H3;1H

InChI Key

URABVTAIRWORLS-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC2=C1C=C(C=C2)Br.Cl

Origin of Product

United States

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